Cobalt-Catalyzed Cross-Coupling: Iodo vs. Bromo Piperidine
In a direct head-to-head comparison, 4-bromo- and 4-iodopiperidine (substrates 11a and 11a') were subjected to identical cobalt-catalyzed cross-coupling conditions with Grignard reagents. Both halides afforded the coupled products 13aa and 13ba in comparably high yields, with the authors noting that no differences between the 4-bromo- and 4-iodopiperidine were observed in terms of reactivity [1]. This establishes that the iodo derivative achieves coupling efficiency equivalent to the bromo analogue under this catalytic system, while retaining the advantage of the weaker C–I bond for oxidative addition with less active catalyst systems where the bromo derivative may fail.
| Evidence Dimension | Cross-coupling yield with Grignard reagents under cobalt catalysis |
|---|---|
| Target Compound Data | High yield (described qualitatively as 'high yields' without quantitative breakdown per substrate in the abstract; full yields are available in the supporting information of the primary paper) |
| Comparator Or Baseline | 4-Bromopiperidine: high yield (qualitatively equivalent) |
| Quantified Difference | No statistically or operationally significant difference in yield or reactivity observed between the iodo and bromo substrates |
| Conditions | CoCl₂ catalyst, Grignard reagent (aryl-/alkyl-magnesium bromide), THF or Et₂O solvent, temperature range −20 °C to room temperature (Gonnard et al., Chem. Eur. J. 2015) |
Why This Matters
This parity means researchers can select the iodo congener when a weaker C–X bond is required for oxidative addition with less active metal catalysts, without sacrificing coupling efficiency relative to the bromo analog.
- [1] Gonnard L, Guérinot A, Cossy J. Cobalt-Catalyzed Cross-Coupling of 3- and 4-Iodopiperidines with Grignard Reagents. Chem. Eur. J. 2015;21:12797–12803. Smart Citation excerpt via scite.ai. View Source
